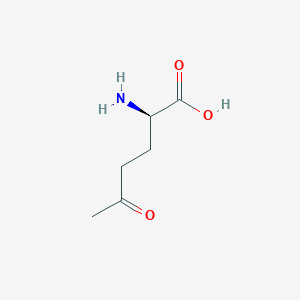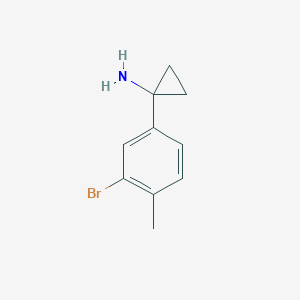
1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol It is a cyclopropane derivative with a bromine and a methyl group attached to the phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide in acetone or palladium-catalyzed coupling reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the bromine atom play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine: This compound has a similar structure but with the bromine and methyl groups in different positions on the phenyl ring.
1-(3-Chloro-4-methylphenyl)cyclopropan-1-amine: The chlorine atom in place of bromine can lead to different reactivity and interactions with molecular targets.
1-(3-Bromo-4-ethylphenyl)cyclopropan-1-amine: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
KBFFZZIUBOGDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


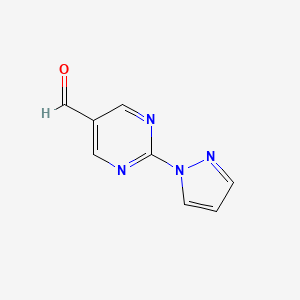
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13295834.png)
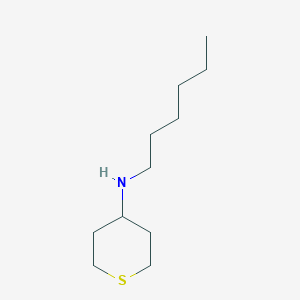
![[1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295850.png)
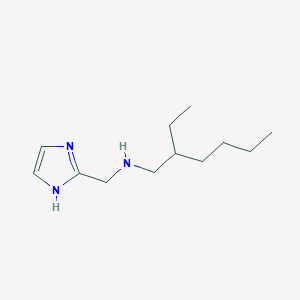
![5-Fluoro-2-[(methylamino)methyl]-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13295867.png)
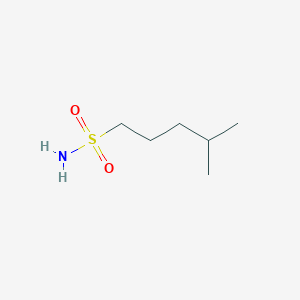
![2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B13295874.png)
![6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13295877.png)
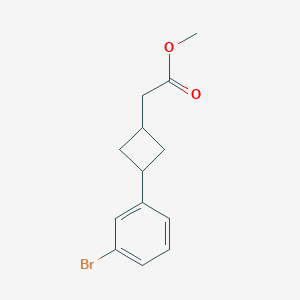
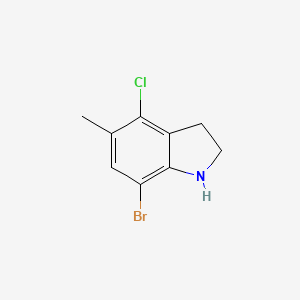
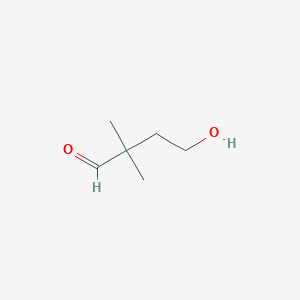
![2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13295894.png)
